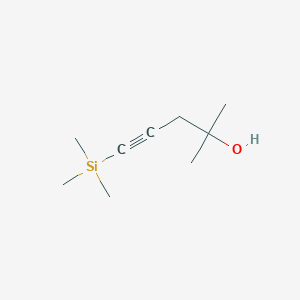
2-Methyl-5-trimethylsilylpent-4-yn-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5-trimethylsilylpent-4-yn-2-ol is an organic compound characterized by its unique structure, which includes a trimethylsilyl group attached to a pent-4-yn-2-ol backbone with a methyl group at the second carbon. This compound is of interest in various scientific and industrial applications due to its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-trimethylsilylpent-4-yn-2-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable alkyne precursor, such as 2-methyl-1-pentyne.
Trimethylsilylation: The alkyne undergoes a trimethylsilylation reaction using trimethylsilyl chloride (TMSCl) in the presence of a base, such as triethylamine (Et3N).
Hydroboration-Oxidation: The resulting trimethylsilyl-alkyne is then subjected to hydroboration-oxidation to introduce the hydroxyl group at the appropriate position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions: 2-Methyl-5-trimethylsilylpent-4-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne can be reduced to form an alkene or alkane.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include chromium(VI) oxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Various nucleophiles can be used to replace the trimethylsilyl group, depending on the desired functional group.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alkenes or alkanes.
Substitution: Compounds with different functional groups replacing the trimethylsilyl group.
科学的研究の応用
2-Methyl-5-trimethylsilylpent-4-yn-2-ol has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biochemical studies to understand enzyme mechanisms.
Medicine: It may be utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Its unique properties make it valuable in materials science and the development of new chemical processes.
作用機序
The mechanism by which 2-Methyl-5-trimethylsilylpent-4-yn-2-ol exerts its effects depends on the specific application. For example, in organic synthesis, the compound may act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved are determined by the specific reactions and processes in which the compound is used.
類似化合物との比較
3-Methyl-5-trimethylsilylpent-4-yn-2-ol: A structural isomer with a different position of the methyl group.
Trimethylsilylalkynes: Other alkyne derivatives with trimethylsilyl groups.
Uniqueness: 2-Methyl-5-trimethylsilylpent-4-yn-2-ol is unique due to its specific structural features, which influence its reactivity and applications
特性
IUPAC Name |
2-methyl-5-trimethylsilylpent-4-yn-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18OSi/c1-9(2,10)7-6-8-11(3,4)5/h10H,7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIUHXUETKEUNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC#C[Si](C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














